

4-Chloro-6-methylthieno[2,3-d]pyrimidine mass spectrometry

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Compound of Interest

Compound Name:	4-Chloro-6-methylthieno[2,3-d]pyrimidine
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An In-Depth Technical Guide to the Mass Spectrometry of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed technical examination of the mass spectrometric behavior of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**, a heterocyclic compound of significant interest to researchers in drug development and proteomics.^{[1][2][3][4]} While direct, published mass spectra for this specific molecule are not widely available, this document leverages established principles of mass spectrometry and extensive data from structurally analogous compounds to construct a predictive and practical guide for its analysis.^{[5][6][7]} Our approach is to explain the causality behind analytical choices, ensuring that the described protocols are robust and self-validating.

Section 1: Fundamental Mass Spectrometric Characteristics

Before delving into complex fragmentation, a foundational understanding of the molecule's intrinsic properties is essential for any mass spectrometric analysis.

1.1 Molecular Formula and Weight

- Molecular Formula: C₇H₅ClN₂S^[1]

- Monoisotopic Mass: 183.9862 Da
- Average Molecular Weight: 184.65 g/mol [1]

The monoisotopic mass is the critical value for high-resolution mass spectrometry (HRMS), enabling precise formula determination. The molecular weight is used for calculating concentrations and reagent quantities in routine lab work.

1.2 The Isotopic Signature: A Definitive Fingerprint

The presence of chlorine and sulfur atoms gives **4-Chloro-6-methylthieno[2,3-d]pyrimidine** a highly characteristic isotopic pattern. This pattern is a powerful tool for confirming the presence of the analyte, even in complex matrices.

- Chlorine Isotopes: Natural chlorine consists of two stable isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in a distinctive M+2 peak with an intensity of approximately one-third that of the monoisotopic (M) peak.[8]
- Sulfur Isotopes: Sulfur also possesses isotopes, primarily ^{32}S (~95.0%), ^{33}S (~0.75%), and ^{34}S (~4.2%). The ^{34}S isotope contributes a smaller but significant M+2 peak.

When combined, these isotopes create a unique cluster for the molecular ion. The theoretical distribution, which can be predicted by mass spectrometry software, is the primary confirmation of elemental composition. For this molecule, a prominent M+ peak (containing ^{35}Cl and ^{32}S) will be accompanied by a strong M+2 peak (from ^{37}Cl and ^{34}S contributions) and a smaller M+4 peak.

Ion	Isotope Composition	Relative Intensity (Approx.)
M	$C_7H_5^{35}ClN_2^{32}S$	100%
M+1	Contains ^{13}C , ^{15}N , 2H , ^{33}S	~8.5%
M+2	Contains ^{37}Cl , ^{34}S	~36.5%
M+3	Contains M+1 isotopes + ^{37}Cl / ^{34}S	~3.5%
M+4	Contains ^{37}Cl + ^{34}S	~1.5%

Table 1. Predicted relative isotopic abundances for the molecular ion of 4-Chloro-6-methylthieno[2,3-d]pyrimidine.

1.3 Ionization: Choosing the Right Tool

The choice of ionization technique is critical and depends on the analytical goal. For a moderately polar N-heterocycle like this, electrospray ionization (ESI) is the premier choice for LC-MS applications.[9][10]

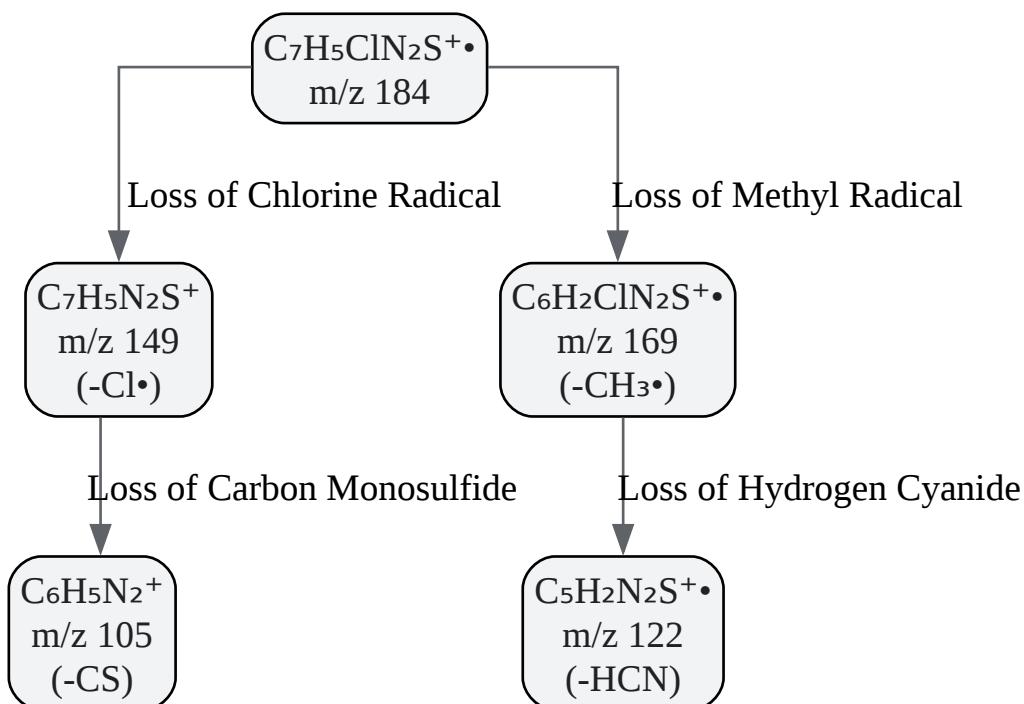
- **Electrospray Ionization (ESI):** As a soft ionization technique, ESI typically yields an intact protonated molecule, $[M+H]^+$, at m/z 185.0.[11] The two nitrogen atoms on the pyrimidine ring are basic sites readily accepting a proton in the acidic mobile phases commonly used in reverse-phase chromatography. ESI is ideal for quantitative studies (LC-MS/MS) as it provides a stable and abundant precursor ion.[9]
- **Electron Ionization (EI):** Used in GC-MS or with a direct insertion probe, EI is a "hard" ionization technique that imparts significant energy into the molecule. This results in extensive and reproducible fragmentation, providing a detailed structural fingerprint.[6] The molecular ion ($M^{+\bullet}$) would be observed, but its abundance might be low. EI is excellent for library matching and initial structural confirmation.

Section 2: Elucidation of Fragmentation Pathways

Understanding how a molecule fragments is key to developing selective quantitative methods (MS/MS) and confirming its structure. The following pathways are predicted based on the known fragmentation rules for heterocyclic, chloro-, and methyl-substituted compounds.[\[7\]](#)[\[8\]](#) [\[12\]](#)

2.1 Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation is initiated from the radical cation ($M^{+\bullet}$).



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Caption: Predicted EI fragmentation pathway for **4-Chloro-6-methylthieno[2,3-d]pyrimidine**.

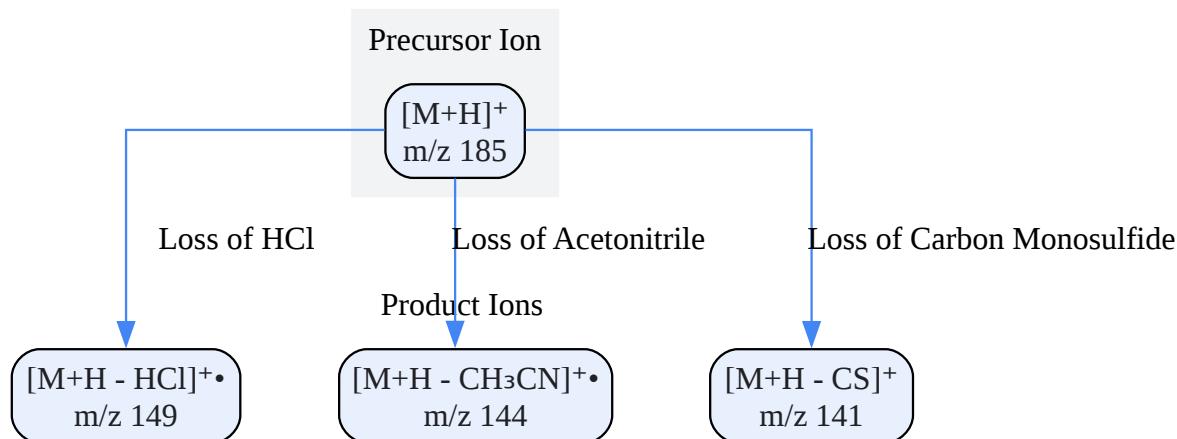
Key EI Fragments Explained:

- **Loss of a Chlorine Radical (-Cl^{\bullet}):** The C-Cl bond is relatively labile, and its cleavage leads to a prominent fragment at m/z 149. This is often a major fragmentation route for chloro-substituted heterocycles.
- **Loss of a Methyl Radical (-CH₃^{\bullet}):** Benzylic-like cleavage of the methyl group from the thiophene ring results in a fragment at m/z 169.

- Ring Cleavage (-HCN): The pyrimidine ring can undergo fragmentation by losing a neutral molecule of hydrogen cyanide (27 Da), a common pathway for nitrogen heterocycles, leading to an ion at m/z 122 from the m/z 149 fragment.[\[7\]](#)

2.2 ESI Tandem Mass Spectrometry (MS/MS) Fragmentation

For quantitative LC-MS/MS, fragmentation is induced on the protonated molecule, $[M+H]^+$ (m/z 185), via collision-induced dissociation (CID).



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Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule $[M+H]^+$.

Key ESI-MS/MS Fragments Explained:

- **Loss of HCl (m/z 149):** The most likely fragmentation pathway involves the neutral loss of hydrogen chloride (36 Da), leading to a stable radical cation at m/z 149. This would be an excellent transition for quantitative monitoring.
- **Loss of Acetonitrile (m/z 144):** A common rearrangement in pyrimidine-containing structures can lead to the neutral loss of acetonitrile (41 Da). This provides another specific transition for Multiple Reaction Monitoring (MRM).

- Loss of Carbon Monosulfide (m/z 141): Cleavage of the thiophene ring can result in the loss of CS (44 Da), giving a fragment at m/z 141.

Section 3: Quantitative Analysis via LC-MS/MS

This section provides a robust, field-proven protocol for the sensitive and selective quantification of **4-Chloro-6-methylthieno[2,3-d]pyrimidine** in a complex matrix, such as plasma or a reaction mixture. The methodology is adapted from established procedures for similar small molecules.[\[13\]](#)[\[14\]](#)

3.1 Experimental Workflow



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Caption: Standard workflow for quantitative analysis of the target analyte.

3.2 Step-by-Step Protocol

- Standard and Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **4-Chloro-6-methylthieno[2,3-d]pyrimidine** in DMSO or methanol.
 - Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by spiking the stock solution into the appropriate matrix (e.g., blank plasma).
 - Select a suitable stable isotope-labeled internal standard (SIL-IS) or a structurally similar compound if a SIL-IS is unavailable.

- For 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new vial and inject it into the LC-MS/MS system.
- LC-MS/MS Conditions:

Parameter	Recommended Setting	Rationale
LC Column	C18 Reverse-Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 μ m)[13]	Provides excellent retention and peak shape for moderately polar heterocyclic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Promotes protonation for efficient ESI+ ionization.
Mobile Phase B	0.1% Formic Acid in Acetonitrile[13]	Elutes the analyte from the reverse-phase column.
Flow Rate	0.4 mL/min	Standard flow rate for analytical LC-MS.
Gradient	Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate.	Ensures separation from matrix components and efficient elution of the analyte.
Column Temp	40 °C	Improves peak shape and reproducibility.
Ion Source	Electrospray Ionization (ESI), Positive Mode	Optimal for protonating the basic nitrogen atoms.[9]
Capillary Voltage	3.5 kV	Typical voltage for stable electrospray.
Source Temp	150 °C	Assists in solvent desolvation.
Desolvation Gas	Nitrogen, ~600 L/hr at 350 °C	Facilitates the transition of ions from liquid to gas phase.
MRM Transitions	Quantifier: 185.0 → 149.0 (Loss of HCl) Qualifier: 185.0 → 144.0 (Loss of CH ₃ CN)	Provides high selectivity and sensitivity. The qualifier confirms identity by maintaining a consistent ratio.

Section 4: Data Interpretation & Trustworthiness

A scientifically sound analysis relies on self-validating data. For every analytical run, the following criteria must be met to ensure trustworthiness:

- Isotopic Pattern Match: In full-scan or high-resolution acquisitions, the observed isotopic cluster for the molecular ion must match the theoretical distribution for C₇H₅CIN₂S.
- Retention Time: The analyte peak must appear at the expected retention time established by authentic standards.
- Quantifier/Qualifier Ratio: The ratio of the peak areas for the two MRM transitions (185.0 → 149.0 and 185.0 → 144.0) must be consistent across all samples and standards (typically within ±20%). This confirms that the detected signal is not from an interfering substance.
- Calibration Curve: The calibration curve must demonstrate linearity over the desired concentration range, with a correlation coefficient (r²) of >0.99.

By adhering to these principles, researchers can have high confidence in both the qualitative identification and quantitative measurement of **4-Chloro-6-methylthieno[2,3-d]pyrimidine**.

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